REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][C:11](=O)[C:10]=12)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:22])=O>>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]=[C:11]([Cl:22])[C:10]=12)=[O:5])[CH3:2]
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Name
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4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester
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Quantity
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9 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1N=CN2C1C(NC1=CC=CC=C21)=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring until it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry column (chloroform as eluant)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CN2C1C(=NC1=CC=CC=C21)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |